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molecular formula C10H11FN2O4 B8327659 (2-Fluoro-6-nitrophenylamino)acetic acid ethyl ester

(2-Fluoro-6-nitrophenylamino)acetic acid ethyl ester

Cat. No. B8327659
M. Wt: 242.20 g/mol
InChI Key: QLWLVPRAUYLXQE-UHFFFAOYSA-N
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Patent
US08063038B2

Procedure details

To a degassed solution of (2-fluoro-6-nitrophenylamino)acetic acid ethyl ester from Example B2 (2.1 g, 8.7 mmol) in methanol (65 ml) was added palladium on carbon (10%, 600 mg). Hydrogen gas was bubbled through the mixture for 75 mins, filtered through Celite® and reduced in vacuo. The residues was purified by flash chromatography on silica (eluant EtOAc: pet. ether 50:50); yield 1.02 g, 71%.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][NH:6][C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][C:8]=1[F:16])C>CO.[Pd]>[F:16][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:7]=1[NH:6][CH2:5][C:4](=[O:3])[NH:13]2

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)OC(CNC1=C(C=CC=C1[N+](=O)[O-])F)=O
Name
Quantity
65 mL
Type
solvent
Smiles
CO
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogen gas was bubbled through the mixture for 75 mins
Duration
75 min
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CUSTOM
Type
CUSTOM
Details
The residues was purified by flash chromatography on silica (eluant EtOAc: pet. ether 50:50)

Outcomes

Product
Name
Type
Smiles
FC1=C2NCC(NC2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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